molecular formula C14H14O3 B11878220 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- CAS No. 61983-12-8

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-

Cat. No.: B11878220
CAS No.: 61983-12-8
M. Wt: 230.26 g/mol
InChI Key: OCCKUXIVADQELI-UHFFFAOYSA-N
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Description

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- is a chemical compound with the molecular formula C13H12O3 It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy groups and a propanone moiety

Preparation Methods

The synthesis of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroxy-2-naphthaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups on the naphthalene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups on the naphthalene ring can form hydrogen bonds with amino acid residues in enzyme active sites, while the propanone moiety can participate in covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can be compared with other similar compounds, such as:

    1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-: This compound has a similar structure but lacks the naphthalene ring, which may affect its reactivity and applications.

    1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-: This compound is similar but does not have the methyl group on the propanone moiety, which can influence its chemical properties and interactions.

Properties

CAS No.

61983-12-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3

InChI Key

OCCKUXIVADQELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

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